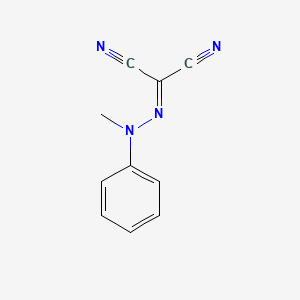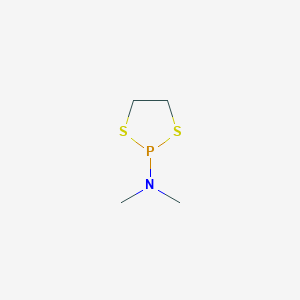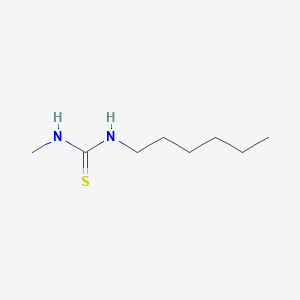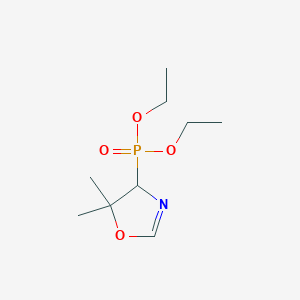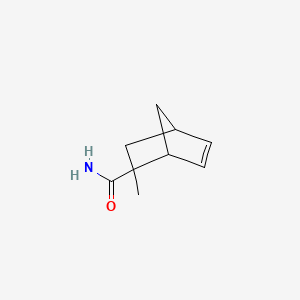
2-Norbornene-5-endo-carboxamide, 5-exo-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Norbornene-5-endo-carboxamide, 5-exo-methyl- is a derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a carboxamide group and a methyl group attached to the norbornene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornene-5-endo-carboxamide, 5-exo-methyl- typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile. The resulting adduct is then subjected to further chemical modifications to introduce the carboxamide and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Norbornene-5-endo-carboxamide, 5-exo-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The norbornene ring can undergo substitution reactions, where functional groups are introduced or replaced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions are carefully controlled to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
2-Norbornene-5-endo-carboxamide, 5-exo-methyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which 2-Norbornene-5-endo-carboxamide, 5-exo-methyl- exerts its effects involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The pathways involved may include coordination with palladium or other transition metals, leading to the activation of substrates and subsequent reaction steps .
Comparación Con Compuestos Similares
Similar Compounds
5-Norbornene-2-carboxaldehyde: A related compound with an aldehyde group instead of a carboxamide.
Methyl 5-norbornene-2-carboxylate: Similar in structure but with a carboxylate ester group.
2-Acetyl-5-norbornene: Contains an acetyl group, offering different reactivity and applications.
Uniqueness
2-Norbornene-5-endo-carboxamide, 5-exo-methyl- is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to act as a ligand in metal-catalyzed reactions sets it apart from other norbornene derivatives .
Propiedades
Número CAS |
51757-86-9 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C9H13NO/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H2,10,11) |
Clave InChI |
LUARJZGXWCWEEU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC1C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
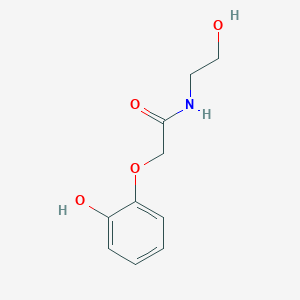

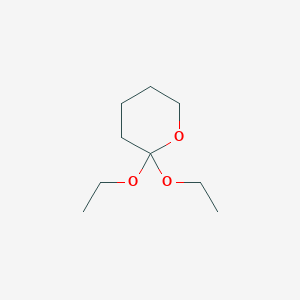
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
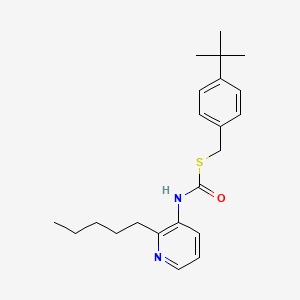

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
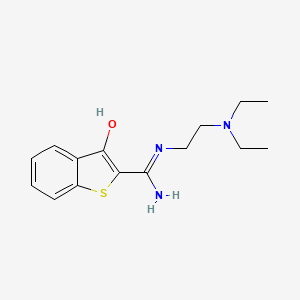
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
